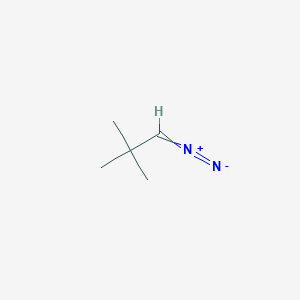
1-Diazo-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazo-2,2-dimethylpropane is an organic compound with the molecular formula C₅H₁₀N₂. It belongs to the class of diazo compounds, which are characterized by the presence of a diazo group (-N₂) attached to a carbon atom. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbenes, which are highly reactive intermediates used in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Diazo-2,2-dimethylpropane can be synthesized through the oxidation of hydrazones. One common method involves the oxidation of free hydrazones using iodosylbenzene. This reaction is conducted under mild conditions and allows for the in situ generation of the diazo compound . Another method involves the use of hypervalent iodine compounds, which can efficiently oxidize hydrazones to produce diazo compounds .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable oxidation processes. These processes often employ metal-based catalysts to facilitate the oxidation of hydrazones. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Diazo-2,2-dimethylpropane undergoes a variety of chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings through the insertion of the diazo compound into C-H or X-H bonds.
Carbene Formation: The diazo group can decompose to form carbenes, which are highly reactive intermediates that can participate in various reactions such as cycloadditions and insertions.
Substitution Reactions: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene and hypervalent iodine compounds are commonly used to generate diazo compounds from hydrazones.
Major Products:
Cyclopropanes: Formed through cyclopropanation reactions.
Carbenes: Generated from the decomposition of the diazo group.
Substituted Products: Resulting from substitution reactions with nucleophiles.
Applications De Recherche Scientifique
1-Diazo-2,2-dimethylpropane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Chemical Biology: Diazo compounds are employed as chemical probes to study biological processes and modify biomolecules.
Polymer Science: They are used in the synthesis of polymers with unique properties.
Medicinal Chemistry: Diazo compounds are explored for their potential as anticancer and antibiotic agents.
Mécanisme D'action
The primary mechanism of action of 1-Diazo-2,2-dimethylpropane involves the formation of carbenes. Upon decomposition, the diazo group releases nitrogen gas, generating a highly reactive carbene intermediate. This carbene can then insert into various bonds, such as C-H, N-H, and O-H bonds, leading to the formation of new chemical structures . The reactivity of the carbene is influenced by the surrounding molecular environment and the presence of catalysts .
Comparaison Avec Des Composés Similaires
Diazomethane: A simpler diazo compound used in similar reactions but is more hazardous due to its high reactivity and toxicity.
Diazoacetate: Another diazo compound used in organic synthesis, particularly in cyclopropanation reactions.
Uniqueness: this compound is unique due to its specific structure, which provides steric hindrance and influences its reactivity. This compound is particularly useful in reactions requiring selective carbene formation and insertion .
Propriétés
Numéro CAS |
762-64-1 |
|---|---|
Formule moléculaire |
C5H10N2 |
Poids moléculaire |
98.15 g/mol |
Nom IUPAC |
1-diazo-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10N2/c1-5(2,3)4-7-6/h4H,1-3H3 |
Clé InChI |
ZNLNBIHMNSHXHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




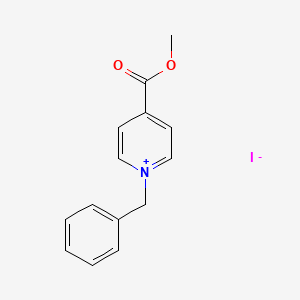


![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
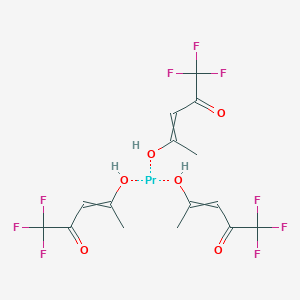
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
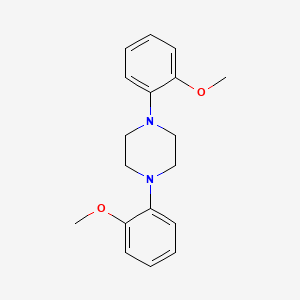
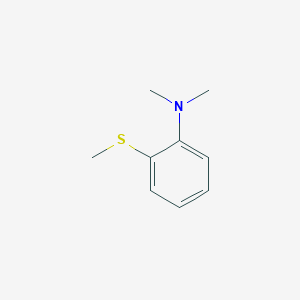
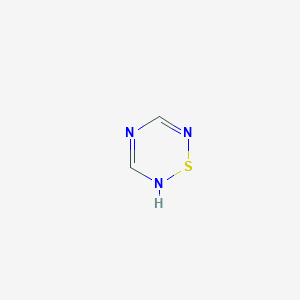
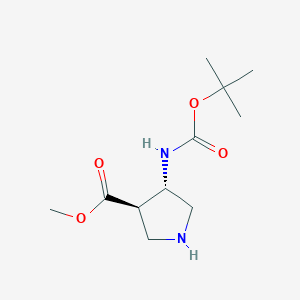
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
